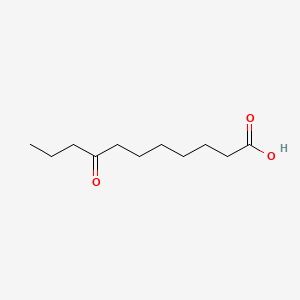

8-Oxoundecanoic acid

Description

BenchChem offers high-quality 8-Oxoundecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Oxoundecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-oxoundecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-2-7-10(12)8-5-3-4-6-9-11(13)14/h2-9H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMVWQCUELPXCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40919889 |

Source

|

| Record name | 8-Oxoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40919889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91214-06-1 |

Source

|

| Record name | 8-Oxoundecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91214-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Oxoundecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091214061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Oxoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40919889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Enzymatic synthesis of 8-Oxoundecanoic acid

An In-depth Technical Guide to the Enzymatic Synthesis of 8-Oxoundecanoic Acid

Abstract

8-Oxoundecanoic acid is a keto-fatty acid with significant potential as a versatile chemical intermediate in the synthesis of polymers, lubricants, and pharmaceuticals. Traditional chemical synthesis routes for such molecules often rely on harsh conditions and multi-step processes with environmental drawbacks. This guide presents a forward-looking perspective on the enzymatic synthesis of 8-oxoundecanoic acid, a green and highly selective alternative. We will detail a proposed, robust biocatalytic strategy, grounded in established enzymatic principles, and provide the technical framework for its practical implementation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the precision of biocatalysis for the sustainable production of high-value specialty chemicals.

Introduction: The Case for Biocatalytic 8-Oxoundecanoic Acid

8-Oxoundecanoic acid is a C11 bifunctional molecule featuring a terminal carboxylic acid and a ketone at the C8 position. This structure makes it a valuable building block, with the carboxyl group enabling esterification and amidation, and the ketone group allowing for reactions such as reductive amination, aldol condensation, or Baeyer-Villiger oxidation. Its potential applications span from performance materials to bioactive molecules.[1][2]

The imperative for sustainable manufacturing has driven a paradigm shift from traditional chemistry to "green" biocatalytic processes.[3] Enzymatic synthesis offers several distinct advantages:

-

High Selectivity: Enzymes can target specific positions on a molecule (regioselectivity) and produce a specific stereoisomer (stereoselectivity), minimizing byproduct formation and simplifying purification.

-

Mild Reaction Conditions: Biocatalytic reactions typically occur in aqueous media at ambient temperature and neutral pH, reducing energy consumption and eliminating the need for harsh reagents.

-

Environmental Benignity: Enzymes are biodegradable catalysts derived from renewable sources, aligning with the principles of green chemistry.

This guide will focus on the most scientifically plausible enzymatic pathway: a two-stage conversion from the readily available precursor, undecanoic acid.

Proposed Biocatalytic Strategy: A Two-Enzyme Cascade

The most direct and controllable enzymatic route to 8-oxoundecanoic acid involves a two-step cascade. First, the selective hydroxylation of undecanoic acid to form the 8-hydroxyundecanoic acid intermediate. Second, the specific oxidation of this secondary alcohol to the corresponding ketone.

Stage 1: Regioselective Hydroxylation via P450 Monooxygenases

The critical first step is the introduction of a hydroxyl group at the C8 position of the undecanoic acid backbone. Cytochrome P450 monooxygenases (P450s) are uniquely suited for this task.[4] These enzymes are renowned for their ability to catalyze the hydroxylation of a vast array of non-activated C-H bonds, including those in fatty acids.[5][6]

Causality of Enzyme Choice: P450s from microbial sources, such as Bacillus megaterium (P450 BM3) or various Candida species, have well-documented activity on medium to long-chain fatty acids.[4][7] While their natural function often involves terminal (ω) or sub-terminal (ω-1, ω-2) hydroxylation, protein engineering has proven highly effective in shifting their regioselectivity to target internal positions of the alkyl chain.[7] The selection of a P450 enzyme, either through screening of natural diversity or laboratory evolution, is the cornerstone of this synthetic strategy.

Stage 2: Selective Oxidation via Alcohol Dehydrogenases (ADHs)

With the 8-hydroxyundecanoic acid precursor in hand, the second stage involves its oxidation to the final 8-oxoundecanoic acid product. Alcohol dehydrogenases (ADHs) are the ideal biocatalysts for this transformation.[8]

Causality of Enzyme Choice: ADHs catalyze the reversible, NAD(P)⁺-dependent oxidation of alcohols to aldehydes or ketones.[8][9] A key advantage is the existence of a wide variety of commercially available ADHs with broad substrate scopes. Many ADHs are known to accept secondary alcohols, and screening a panel of these enzymes would be the primary approach to identify a catalyst with high activity towards the 8-hydroxy intermediate.[10] The reaction is exceptionally clean, typically yielding only the desired keto acid and the reduced cofactor (NAD(P)H).

A critical consideration for ADH-catalyzed oxidations is the management of the NAD(P)⁺ cofactor. As the reaction consumes the oxidized cofactor, a regeneration system is essential to make the process economically viable. This is often achieved by coupling the primary reaction to a secondary, sacrificial reaction that re-oxidizes the NAD(P)H back to NAD(P)⁺.

Caption: Proposed two-enzyme cascade for the synthesis of 8-oxoundecanoic acid.

Experimental Design and Protocols

A successful biocatalytic process relies on systematic screening and optimization. The following section provides a trusted framework and detailed protocols for laboratory-scale implementation.

Enzyme Screening and Optimization

The identification of a suitable ADH is paramount. A commercially available screening kit containing a diverse panel of ADHs is the most efficient starting point.

Table 1: Key Parameters for Reaction Optimization

| Parameter | Range | Rationale & Field Insights |

| pH | 6.0 - 9.0 | ADH activity is highly pH-dependent. Oxidations are often favored at slightly alkaline pH (8.0-9.0) to help drive the equilibrium. Buffer choice is critical to maintain pH stability. |

| Temperature | 25 - 50 °C | A trade-off between reaction rate (higher at elevated temperatures) and enzyme stability (decreased at higher temperatures). An optimal temperature maximizes product yield over the desired reaction time. |

| Enzyme Loading | 1 - 10% (w/w) | Higher enzyme loading increases the reaction rate but also the cost. The goal is to find the minimum amount of enzyme required to achieve maximum conversion in a reasonable timeframe. |

| Substrate Conc. | 10 - 200 mM | High substrate concentrations are desirable for process efficiency but can lead to substrate inhibition or solubility issues. Start low (10-50 mM) and increase incrementally. |

| Cofactor Loading | 0.1 - 1.0 mM | The cofactor is catalytic and expensive. Low concentrations are used in conjunction with an efficient regeneration system. |

| Co-solvent | 5 - 20% (v/v) | Organic solvents like DMSO or isopropanol can be added to improve the solubility of the fatty acid substrate. However, high concentrations can denature the enzyme. |

Experimental Protocols

Protocol 1: Screening of Alcohol Dehydrogenases (ADH)

This protocol provides a robust method for rapidly assessing the activity of multiple ADHs in a 96-well plate format.

-

Prepare Stock Solutions:

-

Substrate Stock: 100 mM 8-hydroxyundecanoic acid in DMSO.

-

Cofactor Stock: 10 mM NAD⁺ in 100 mM phosphate buffer (pH 8.0).

-

Buffer: 100 mM Potassium Phosphate, pH 8.0.

-

Enzyme Solutions: Prepare individual ADH solutions (typically 1-5 mg/mL) in cold buffer.

-

-

Reaction Setup (per well):

-

Add 178 µL of buffer to each well of a 96-well UV-transparent plate.

-

Add 10 µL of Cofactor Stock (final concentration 0.5 mM).

-

Add 2 µL of Substrate Stock (final concentration 1 mM).

-

Initiate the reaction by adding 10 µL of the respective ADH enzyme solution. Include a negative control with no enzyme.

-

-

Analysis:

-

Monitor the increase in absorbance at 340 nm (corresponding to the formation of NADH) at 30°C using a plate reader.

-

Calculate the initial reaction rate from the linear phase of the absorbance curve. The enzymes showing the highest rates are selected for further optimization.

-

Protocol 2: Preparative-Scale Synthesis of 8-Oxoundecanoic Acid

This protocol describes a typical 100 mL batch reaction for producing a quantifiable amount of product.

-

Reaction Vessel Setup:

-

To a 250 mL jacketed glass reactor maintained at 35°C, add 90 mL of 100 mM potassium phosphate buffer, pH 8.5.

-

-

Reagent Addition:

-

Add NAD⁺ to a final concentration of 0.5 mM.

-

Add the selected ADH to a final concentration of 0.5 mg/mL.

-

Add an appropriate cofactor regeneration system (e.g., lactate dehydrogenase and sodium pyruvate).

-

Gently stir the solution until all components are dissolved.

-

-

Substrate Addition & Reaction:

-

Dissolve 500 mg of 8-hydroxyundecanoic acid in a minimal amount of DMSO (e.g., 5 mL) and add it to the reactor dropwise to initiate the reaction.

-

Monitor the reaction progress by taking small aliquots (e.g., 100 µL) over time for HPLC analysis.

-

Continue the reaction until no further increase in product concentration is observed (typically 12-24 hours).

-

Protocol 3: Product Purification via Extraction

This protocol allows for the isolation of the carboxylic acid product from the aqueous reaction mixture.

-

Reaction Quenching: Stop the reaction by adding 1 M HCl to lower the pH to ~2.0. This protonates the carboxylic acid, making it more soluble in organic solvents.

-

Centrifugation: Centrifuge the mixture at 5,000 x g for 15 minutes to pellet the precipitated enzyme and other proteins.

-

Liquid-Liquid Extraction:

-

Decant the supernatant into a separatory funnel.

-

Add an equal volume of an organic solvent such as ethyl acetate.

-

Shake vigorously and allow the layers to separate.

-

Collect the upper organic layer. Repeat the extraction of the aqueous layer two more times.

-

-

Drying and Evaporation:

-

Pool the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 8-oxoundecanoic acid.

-

-

Further Purification (Optional): For higher purity, the crude product can be purified by flash column chromatography on silica gel.

Product Analysis and Characterization

Rigorous analytical chemistry is essential to validate the success of the synthesis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard and reliable method for quantifying the consumption of the substrate and the formation of the product.[11]

Table 2: Typical HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 20% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Under these conditions, the more polar 8-hydroxyundecanoic acid will elute earlier than the less polar 8-oxoundecanoic acid. Quantification is achieved by integrating the peak area and comparing it to a standard curve of a known concentration.

Structural Confirmation

While HPLC confirms product formation, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are required for unambiguous structural verification.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The carboxylic acid is first derivatized (e.g., to its methyl ester) to increase volatility. The resulting mass spectrum will show a molecular ion peak corresponding to the derivatized product and a characteristic fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra provide the definitive structural proof. Key signals to look for in the ¹³C NMR spectrum of 8-oxoundecanoic acid would be the carboxyl carbon (~179 ppm) and the ketone carbonyl carbon (~210 ppm).

Caption: Integrated workflow for synthesis, purification, and analysis.

Conclusion and Future Outlook

This guide outlines a scientifically sound and experimentally verifiable strategy for the enzymatic synthesis of 8-oxoundecanoic acid. By combining the regioselective hydroxylation power of P450 monooxygenases with the specific oxidative capabilities of alcohol dehydrogenases, a green and efficient production route is achievable. The provided protocols offer a clear roadmap for researchers to translate this strategy from concept to practice.

Future advancements will likely focus on:

-

Enzyme Engineering: Tailoring the active sites of P450s and ADHs through directed evolution or rational design to enhance their activity, stability, and specificity for the target substrates.[7][10]

-

Whole-Cell Biocatalysis: Developing a microbial host (e.g., E. coli or S. cerevisiae) that co-expresses both the P450 and ADH enzymes. This would create a "cellular factory" capable of converting undecanoic acid directly to the final product in a single fermentation step, simplifying the process and eliminating the need for costly enzyme purification and cofactor addition.[12]

-

Process Intensification: Investigating continuous flow reactor systems and in-situ product removal techniques to overcome equilibrium limitations and improve overall process productivity and scalability.

By embracing these biocatalytic approaches, the scientific community can unlock sustainable pathways to valuable chemical building blocks like 8-oxoundecanoic acid, paving the way for the next generation of advanced materials and pharmaceuticals.

References

-

ResearchGate. (n.d.). Lipase-catalyzed production of a bioactive fatty amide derivative of 7,10-dihydroxy-8(E)-octadecenoic acid | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Expanding the Application of Alcohol Dehydrogenases in Pharmaceutical Chemistry: A Focus on Piperidone Synthesis | Request PDF. Retrieved from [Link]

-

Jahangirian, H., et al. (2020). Enzymatic Synthesis of Ricinoleyl Hydroxamic Acid Based on Commercial. International Journal of Nanomedicine. Retrieved from [Link]

-

MDPI. (2023). Harnessing Alcohol Dehydrogenases in Organic Reaction Cascades: A Strategy for Enhanced Efficiency in Synthetic Organic Chemistry. Retrieved from [Link]

-

PubMed. (2024). Lipase-catalyzed synthesis of erythorbyl oleate and its characterization as a multifunctional emulsifier. Retrieved from [Link]

-

ResearchGate. (2016). Lipase-catalyzed synthesis of chlorogenate fatty esters in solvent-free media. Retrieved from [Link]

-

ResearchGate. (n.d.). Time course of the biotransformation of ricinoleic acid (1) into (Z). Retrieved from [Link]

-

PubMed. (2004). Diversity of oleic acid, ricinoleic acid and linoleic acid conversions among Pseudomonas aeruginosa strains. Retrieved from [Link]

- Google Patents. (n.d.). US11597954B2 - Bioproduction of phenethyl alcohol, aldehyde, acid, amine, and related compounds.

-

PubChem. (n.d.). Octanoic Acid. Retrieved from [Link]

-

PubMed Central. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. Retrieved from [Link]

-

Chem-Impex. (n.d.). Undecanoic acid. Retrieved from [Link]

-

Semantic Scholar. (2023). Sustainable Setups for the Biocatalytic Production and Scale-Up of Panthenyl Monoacyl Esters under Solvent-Free. Retrieved from [Link]

-

MDPI. (2020). Bacterial Biotransformation of Oleic Acid: New Findings on the Formation of γ-Dodecalactone and 10-Ketostearic Acid in the Culture of Micrococcus luteus. Retrieved from [Link]

-

ResearchGate. (n.d.). Postulated bioconversion pathways of oleic acid leading to 7,10-dihydroxy-8(E). Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Chemo-Enzymatic Synthesis of 11-Hydroxyundecanoic Acid and 1,11-Undecanedioic Acid from Ricinoleic Acid. Retrieved from [Link]

-

OXEA. (n.d.). Carboxylic Acids. Retrieved from [Link]

-

PubMed. (2014). The role of cytochrome P450 monooxygenases in microbial fatty acid metabolism. Retrieved from [Link]

-

PubMed. (2016). Analytical Method Development for the Determination of Eight Biocides in Various Environmental Compartments and Application for Monitoring Purposes. Retrieved from [Link]

-

PubMed. (2000). New alcohol dehydrogenases for the synthesis of chiral compounds. Retrieved from [Link]

-

PubMed Central. (2023). Biocatalysis: An Eco-Friendly Scenario for the Manufacturing of APIs. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Chemo-enzymatic synthesis of 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid. Retrieved from [Link]

-

PubMed. (1964). PURIFICATION AND PROPERTIES OF ENZYMES INVOLVED IN THE PROPIONIC ACID FERMENTATION. Retrieved from [Link]

-

PubMed. (2008). Production of 10-hydroxy-8(E)-octadecenoic acid from oleic acid conversion by strains of Pseudomonas aeruginosa. Retrieved from [Link]

-

University of Rochester. (2012). Tuning P450 Enzymes as Oxidation Catalysts. Retrieved from [Link]

- Google Patents. (n.d.). WO2013079785A1 - Method for recovering and purifying propionic acid.

-

PubMed Central. (n.d.). Cytochrome P450 Monooxygenases for Fatty Acids and Xenobiotics in Marine Macroalgae. Retrieved from [Link]

-

Semantic Scholar. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]

-

National Center for Biotechnology Information. (1964). PURIFICATION AND PROPERTIES OF ENZYMES INVOLVED IN THE PROPIONIC ACID FERMENTATION. Retrieved from [Link]

-

PubMed Central. (1993). Transformation of Fatty Acids Catalyzed by Cytochrome P450 Monooxygenase Enzymes of Candida tropicalis. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. oxea.com [oxea.com]

- 3. Biocatalysis: An Eco-Friendly Scenario for the Manufacturing of APIs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of cytochrome P450 monooxygenases in microbial fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 Monooxygenases for Fatty Acids and Xenobiotics in Marine Macroalgae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transformation of Fatty Acids Catalyzed by Cytochrome P450 Monooxygenase Enzymes of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sas.rochester.edu [sas.rochester.edu]

- 8. mdpi.com [mdpi.com]

- 9. New alcohol dehydrogenases for the synthesis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pubs.rsc.org [pubs.rsc.org]

8-Oxoundecanoic acid in lipid metabolism

An In-Depth Technical Guide to the Investigation of 8-Oxoundecanoic Acid in Lipid Metabolism

Abstract

This technical guide addresses the emerging interest in 8-oxoundecanoic acid, a medium-chain oxo-fatty acid (MC-OFA). While direct research into the specific metabolic roles of 8-oxoundecanoic acid is in its nascent stages, this document provides a comprehensive framework for its investigation. By synthesizing established principles of fatty acid metabolism and leveraging proven analytical methodologies for analogous compounds, we present a theoretical and practical roadmap for researchers, scientists, and drug development professionals. This guide details hypothesized metabolic pathways, explores potential physiological significance, and provides robust, step-by-step protocols for the extraction, derivatization, and quantification of 8-oxoundecanoic acid from biological matrices using mass spectrometry. Our objective is to equip researchers with the foundational knowledge and practical tools necessary to pioneer the study of this and other novel MC-OFAs.

Introduction: The Enigma of 8-Oxoundecanoic Acid

Lipid metabolism is a cornerstone of cellular function, energy homeostasis, and signaling. Fatty acids are not merely fuel sources but are integral to membrane structure and serve as precursors to a vast array of bioactive molecules.[1] Within this landscape, medium-chain fatty acids (MCFAs, 6-12 carbons) exhibit unique metabolic properties, including carnitine-independent transport into mitochondria, which distinguishes them from their long-chain counterparts.[2][3]

8-Oxoundecanoic acid (also known as 8-ketoundecanoic acid) is an 11-carbon saturated fatty acid containing a ketone group at the C-8 position. Its chemical properties are summarized below:

| Property | Value |

| Chemical Name | 8-Oxoundecanoic acid |

| Molecular Formula | C₁₁H₂₀O₃ |

| Molecular Weight | 200.27 g/mol |

| Synonyms | 8-Ketoundecanoic acid |

Despite its defined structure, the specific biological roles, metabolic origins, and physiological concentrations of 8-oxoundecanoic acid remain largely uncharacterized in scientific literature. This guide is therefore designed as a foundational blueprint for its study. We will proceed by establishing a hypothetical metabolic context based on well-understood pathways of fatty acid oxidation and provide the rigorous analytical methodologies required to test these hypotheses and quantify the molecule in biological systems.

Caption: Hypothesized metabolic pathway for 8-oxoundecanoic acid formation.

Potential Physiological Significance

The biological activity of 8-oxoundecanoic acid has not been directly studied, but we can infer potential roles based on the functions of other medium-chain fatty acids and their oxidized metabolites.

-

Energy Substrate: Like other MCFAs, it could serve as an energy source, particularly in the liver and kidneys where ω-oxidation is active. [2]* Metabolic Signaling: Many fatty acid derivatives act as signaling molecules. For instance, octanoic acid (C8:0) is involved in the acylation of ghrelin, a key appetite-regulating hormone. [4]Oxidized fatty acids can also activate receptors like PPARs or olfactory receptors expressed in non-olfactory tissues, influencing processes like insulin secretion and adipogenesis. [5]* Biomarker of Metabolic Stress: Elevated levels of dicarboxylic acids, the products of ω-oxidation, are often observed when β-oxidation is defective. [6]Therefore, 8-oxoundecanoic acid could potentially serve as a biomarker for inherited metabolic disorders or conditions of severe metabolic stress (e.g., starvation, diabetic ketoacidosis) where β-oxidation is compromised.

A Practical Guide to Investigation: Analytical Methodologies

The primary challenge in studying novel metabolites is the development of a robust and sensitive analytical method for their detection and quantification. Mass spectrometry, coupled with either gas or liquid chromatography, is the gold standard for this purpose.

4.1. The Rationale for Derivatization and Mass Spectrometry

-

Mass Spectrometry (MS): Provides unparalleled sensitivity and specificity, allowing for the confident identification and quantification of low-abundance molecules in complex biological matrices like plasma or tissue homogenates. [7][8]* Gas Chromatography (GC-MS): Requires analytes to be volatile and thermally stable. Keto acids like 8-oxoundecanoic acid are polar and non-volatile due to their carboxyl and keto functional groups. [9]Therefore, a chemical modification step, known as derivatization , is mandatory. [9][10]Derivatization converts these polar groups into less polar, more volatile forms, leading to sharper, more symmetrical chromatographic peaks and preventing thermal degradation in the GC injector. [9][11]* Liquid Chromatography (LC-MS): While sometimes capable of analyzing underivatized fatty acids, derivatization can still be beneficial to improve ionization efficiency and chromatographic separation from isobaric interferences. [12] This guide will focus on a GC-MS method, which is a classic and highly reliable approach for this class of compounds.

4.2. Experimental Workflow

The overall process involves sample preparation, extraction of lipids, derivatization of the target analyte, and subsequent analysis by GC-MS.

Caption: General workflow for the quantification of 8-oxoundecanoic acid.

4.3. Detailed Protocol: Lipid Extraction from Plasma

This protocol is adapted from established methods for extracting fatty acids from plasma. [13][14]The use of an internal standard from the very beginning is critical for a self-validating system, as it corrects for analyte loss during extraction and derivatization.

-

Sample Preparation: Thaw a 100 µL aliquot of plasma on ice.

-

Internal Standard Spiking: Add a known amount (e.g., 50 ng) of a stable isotope-labeled internal standard (e.g., 8-oxoundecanoic acid-d₄, if available) to the plasma. Vortex briefly.

-

Extraction (Matyash Method):

-

Add 300 µL of cold methanol (MeOH) to the plasma sample. Vortex vigorously for 30 seconds to precipitate proteins. [13] * Add 600 µL of cold methyl-tert-butyl ether (MTBE). Vortex for 1.5 minutes. [13] * Add 300 µL of 0.15 M ammonium acetate solution to induce phase separation. Vortex for 20 seconds. [13] * Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

-

Collection: Carefully collect the upper organic layer (containing the lipids) using a glass Pasteur pipette and transfer to a clean 2 mL glass vial.

-

Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. The dried lipid extract is now ready for derivatization.

4.4. Detailed Protocol: Two-Step Derivatization for GC-MS Analysis

This two-step protocol first protects the keto group (oximation) and then converts the carboxylic acid group to a volatile ester (silylation). This is essential for preventing the formation of multiple derivatives from keto-enol tautomerism. [9][11]

-

Oximation:

-

Prepare a fresh solution of Methoxyamine hydrochloride (MeOx) in pyridine (e.g., 20 mg/mL).

-

Add 50 µL of the MeOx solution to the dried lipid extract. [9] * Cap the vial tightly and vortex for 1 minute.

-

Incubate the mixture at 37°C for 90 minutes in a heating block to convert the keto group to a methoxime. [9][11]2. Silylation:

-

After the oximation step, add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) to the same vial. [9] * Cap the vial tightly and incubate at 37°C for 30 minutes. This reaction converts the carboxylic acid group to a trimethylsilyl (TMS) ester. [11]3. Final Preparation: After cooling to room temperature, the sample is ready for injection into the GC-MS.

-

4.5. Data Acquisition by GC-MS

The derivatized sample is analyzed using a gas chromatograph coupled to a mass spectrometer, typically a single or triple quadrupole instrument.

-

Gas Chromatography: A non-polar capillary column (e.g., DB-5ms) is used to separate the analytes based on their boiling points and interaction with the stationary phase. A temperature gradient program is employed to elute the derivatized fatty acids.

-

Mass Spectrometry: The instrument is operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity. This involves monitoring for specific mass-to-charge (m/z) fragments that are characteristic of the derivatized 8-oxoundecanoic acid.

4.6. Data Presentation and Quantification

Quantification is achieved by creating a calibration curve using known amounts of a pure 8-oxoundecanoic acid standard that have undergone the same extraction and derivatization process. The ratio of the analyte peak area to the internal standard peak area is plotted against concentration.

Table 1: Predicted GC-MS Parameters for Derivatized 8-Oxoundecanoic Acid

| Parameter | Predicted Value/Ion (m/z) | Rationale |

| Derivative | 8-methoxime, 1-trimethylsilyl ester | Product of the two-step derivatization protocol. |

| Molecular Ion [M]⁺˙ | 301 | Calculated molecular weight of the derivatized molecule (C₁₄H₂₉NO₃Si). This ion may be weak or absent. |

| Primary Fragment [M-15]⁺ | 286 | A common and often abundant fragment in TMS derivatives, corresponding to the loss of a methyl group (•CH₃) from the silyl moiety. This is a strong candidate for a quantification ion. |

| Other Diagnostic Ions | m/z 73, [M-57]⁺, etc. | m/z 73 is characteristic of the TMS group itself. Other fragments would arise from cleavage around the methoxime and along the alkyl chain. |

Challenges and Future Research Directions

The study of 8-oxoundecanoic acid presents both challenges and exciting opportunities.

-

Availability of Standards: A primary hurdle is the commercial availability of both the unlabeled compound and its stable isotope-labeled counterpart, which are essential for accurate quantification and method validation. Chemical synthesis may be required.

-

Confirmation of Metabolic Origin: Isotope tracing studies using labeled undecanoic acid (e.g., ¹³C₁₁-undecanoic acid) in cell culture or animal models are necessary to definitively confirm the proposed biosynthetic pathway.

-

Elucidation of Biological Function: Once a reliable analytical method is established, research can focus on quantifying 8-oxoundecanoic acid in various physiological and pathological states (e.g., diabetes, fasting, inborn errors of metabolism) to understand its role as a potential biomarker.

-

Receptor Screening and Signaling: Functional assays are needed to determine if 8-oxoundecanoic acid interacts with known fatty acid receptors (e.g., PPARs, FFARs, GPRs) to mediate cellular signaling.

References

-

Pesek, J., Svoboda, J., Sattler, M., Bartram, S., & Boland, W. (2015). Biosynthesis of 8-hydroxyquinoline-2-carboxylic acid, an iron chelator from the gut of the lepidopteran Spodoptera littoralis. Organic & Biomolecular Chemistry, 13(1), 178–184. Available from: [Link]

-

Miura, Y. (2013). The biological significance of ω-oxidation of fatty acids. Proceedings of the Japan Academy, Series B, 89(8), 370-382. Available from: [Link]

-

LibreTexts. (2023). 21.1: Biosynthesis of Fatty Acids and Eicosanoids. Biology LibreTexts. Available from: [Link]

-

Ferrer-Mairal, A., Llorach, R., Medina-Vera, I., & Andres-Lacueva, C. (2021). Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method. Foods, 10(1), 163. Available from: [Link]

-

Wikipedia contributors. (2023). Omega oxidation. Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Vandenberghe, C., St-Pierre, V., Pierotti, T., Fortier, M., Castellano, C. A., & Cunnane, S. C. (2019). Plasma Ketone and Medium Chain Fatty Acid Response in Humans Consuming Different Medium Chain Triglycerides During a Metabolic Study Day. Frontiers in Nutrition, 6, 46. Available from: [Link]

-

Masse, E., Bédard, A., Moffette, A., & Trottier, J. (2018). Effects of docosahexanoic acid on metabolic and fat parameters in HIV-infected patients on cART: A randomized, double-blind, placebo-controlled study. Clinical Nutrition, 37(4), 1340-1347. Available from: [Link]

-

Shaihutdinova, A. A., Galyametdinova, I. V., Kulik, N. V., et al. (2023). Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalixa[7]rene with Hydroxyl and Amine Groups. International Journal of Molecular Sciences, 24(21), 15923. Available from: [Link]

-

Schonfeld, P., & Wojtczak, L. (2016). Short- and medium-chain fatty acids in energy metabolism: the cellular perspective. Journal of lipid research, 57(6), 943–954. Available from: [Link]

-

Lawal, B., Shittu, O. K., Oibi, F. M., et al. (2021). GCMS and FTIR analysis of ethanol and methanol leave extract of Urena lobata (Caesar weed) for bioactive phytochemical constituents. Journal of Drug Delivery and Therapeutics, 11(4-S), 118-129. Available from: [Link]

-

Lemarié, F., Beauchamp, E., Legrand, P., & Rioux, V. (2016). Revisiting the metabolism and physiological functions of caprylic acid (C8:0) with special focus on ghrelin octanoylation. Biochimie, 120, 40–48. Available from: [Link]

-

LIPID MAPS. (2012). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. LIPID MAPS. Available from: [Link]

-

Papamandjaris, A. A., MacDougall, D. E., & Jones, P. J. H. (1998). Medium chain fatty acid metabolism and energy expenditure: Obesity treatment implications. Life Sciences, 62(14), 1203-1215. Available from: [Link]

-

Surma, M. A., & Klose, C. (2022). Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. Analytical Chemistry, 94(36), 12285–12290. Available from: [Link]

-

BYJU'S. (n.d.). Omega Oxidation of Fatty Acids. BYJU'S. Available from: [Link]

-

Francke, C., & Oldham, N. J. (1999). Biosynthesis of tetraponerine-8, a defence alkaloid of the ant Tetraponera sp. Journal of Insect Physiology, 45(6), 543-549. Available from: [Link]

-

Al-Ostath, A. I., Al-Ghamdi, A. A., Al-Sohaibani, S. A., et al. (2024). Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. Pharmaceuticals, 17(5), 555. Available from: [Link]

-

He, R., Yang, H., Zeng, J., et al. (2022). The Role of Fatty Acid Metabolism in Drug Tolerance of Mycobacterium tuberculosis. mSystems, 7(1), e01037-21. Available from: [Link]

-

Johnson, C. H., & Murphy, R. C. (2014). Oxidized Fatty Acid Analysis by Charge Switch Derivatization, Selected Reaction Monitoring and Accurate Mass Quantification. Analytical chemistry, 86(15), 7984–7992. Available from: [Link]

-

Li, Y., & Li, X. (2024). A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals. International Journal of Molecular Sciences, 25(12), 6523. Available from: [Link]

-

Kondrup, J., & Lazar, M. (1985). Omega-oxidation of fatty acids studied in isolated liver cells. Biochemical Journal, 232(1), 207-211. Available from: [Link]

-

Lian, K., & De Luca, C. (2013). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Analytical biochemistry, 442(1), 108–114. Available from: [Link]

-

Ostermann, A. I., Willenberg, I., & Schebb, N. H. (2014). Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters by gas chromatography. Journal of Visualized Experiments, (92), e52059. Available from: [Link]

-

Wikipedia contributors. (2023). Fatty acid metabolism. Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Medicosis Perfectionalis. (2019, December 13). Omega Oxidation for Fatty Acids [Video]. YouTube. Available from: [Link]

-

Wang, Y., Zhang, Y., & Chen, J. (2022). Octacosanol: Biological activities and bioavailability enhancement strategies. Food & Function, 13(19), 9753-9767. Available from: [Link]

-

Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry--1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. Available from: [Link]

-

Hernandez, E. O., Kitzmann, J. P., & Johnson, M. L. (2019). Impaired Suppression of Plasma Lipid Extraction and Its Partitioning Away From Muscle by Insulin in Humans With Obesity. The Journal of Clinical Endocrinology & Metabolism, 104(9), 4153–4164. Available from: [Link]

-

Wang, B., & DuBois, R. N. (2023). Arachidonic acid metabolism in health and disease. The Journal of pathology, 260(5), 500–522. Available from: [Link]

-

Lee, Y. Y., & Lee, Y. (2021). Role of Medium-Chain Fatty Acids in Healthy Metabolism: A Clinical Perspective. Journal of obesity & metabolic syndrome, 30(1), 21–30. Available from: [Link]

-

Parnham, M. J., & Bonta, I. L. (1982). Reactive oxygen production, arachidonate metabolism and cyclic AMP in macrophages. Agents and Actions, 12(4), 437-439. Available from: [Link]

-

Asma, B., & Arul, V. (2023). Antiproliferative activity of antimicrobial peptides and bioactive compounds from the mangrove Glutamicibacter mysorens. Saudi Journal of Biological Sciences, 30(2), 103541. Available from: [Link]

-

Niu, Y., & Li, L. (2018). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules, 23(10), 2548. Available from: [Link]

-

Bibel, M. (2022, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation [Video]. YouTube. Available from: [Link]

-

Koal, T., & Deigner, H. P. (2010). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Journal of separation science, 33(11), 1529–1538. Available from: [Link]

-

Li, W., & Chen, Y. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 282. Available from: [Link]

Sources

- 1. Fatty acid metabolism - Wikipedia [en.wikipedia.org]

- 2. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Medium-Chain Fatty Acids in Healthy Metabolism: A Clinical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Revisiting the metabolism and physiological functions of caprylic acid (C8:0) with special focus on ghrelin octanoylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. byjus.com [byjus.com]

- 7. Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lipidmaps.org [lipidmaps.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. m.youtube.com [m.youtube.com]

- 12. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]

- 13. schebb-web.de [schebb-web.de]

- 14. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

8-Oxoundecanoic Acid: Elucidating Cellular Signaling Mechanisms

An In-Depth Technical Guide for Experimental Validation[1]

Executive Summary

8-Oxoundecanoic acid (8-oxo-UDA) is a medium-chain keto-fatty acid (MCKFA) emerging as a putative signaling metabolite at the intersection of host lipid metabolism and microbial biochemistry.[1] While classically categorized as a beta-oxidation intermediate or microbial fermentation byproduct, structural homology to known "lipo-kines" suggests specific activity at G-protein coupled receptors (specifically GPR84) and Nuclear Receptors (PPARs) .[1]

This guide provides a rigorous framework for investigating the signaling topology of 8-oxo-UDA.[1] It moves beyond simple cataloging to provide a causal, mechanistic roadmap for researchers to validate its role in immunometabolism and cellular homeostasis.

Part 1: Chemical Identity & Physicochemical Constraints

Before initiating cell-based assays, the physicochemical behavior of 8-oxo-UDA must be mastered to prevent experimental artifacts (e.g., micelle formation or precipitation).[1]

| Property | Specification | Experimental Implication |

| IUPAC Name | 8-Oxoundecanoic acid | Target specificity (distinct from 9- or 10-oxo isomers).[1] |

| Formula | C₁₁H₂₀O₃ | MW = 200.27 g/mol .[2][3] |

| LogP | ~2.5 - 3.1 (Predicted) | Moderate lipophilicity; requires carrier (BSA) for cell culture.[1] |

| pKa | ~4.8 (Carboxyl) | Fully ionized at physiological pH (7.4). |

| Solubility | Low in water; High in DMSO/Ethanol | Protocol: Dissolve in DMSO (100 mM stock), dilute into fatty-acid-free BSA (1%) for final delivery.[1] |

| Stability | Stable ketone (C8 position) | unlike |

Part 2: The Core Signaling Architecture

Based on structural activity relationships (SAR) of medium-chain oxo-fatty acids, 8-oxo-UDA operates via a Dual-Node Signaling Architecture .[1] It acts as an acute surface signal (GPCR) and a sustained transcriptional modulator (PPAR).

Pathway A: The Pro-Inflammatory Axis (GPR84)

Mechanism: Medium-chain free fatty acids (MCFFAs) with chain lengths of C9–C12 are the primary endogenous ligands for GPR84 (Free Fatty Acid Receptor 4-like).[1] The presence of the ketone group at C8 increases polarity relative to undecanoic acid, potentially altering binding affinity or kinetics.

-

Receptor: GPR84 (G_i/o coupled, but often exhibits G_q-like calcium mobilization in myeloid cells).[1]

-

Effect: Chemotaxis, ROS production, and cytokine release (TNF-

, IL-6) in macrophages/neutrophils. -

Signaling Cascade: Ligand binding

G

Pathway B: The Metabolic Adaptation Axis (PPAR

)

Mechanism: Oxidized fatty acids are high-affinity ligands for Peroxisome Proliferator-Activated Receptors (PPARs).[1] 8-oxo-UDA mimics endogenous oxylipins (like HODEs), allowing it to enter the nucleus and bind the PPAR

-

Receptor: PPAR

(Nuclear Receptor).[4] -

Effect: Upregulation of fatty acid oxidation genes (CPT1A, ACOX1) and downregulation of NF-

B signaling (trans-repression).[1] -

Signaling Cascade: Cytosolic entry (via FABP)

Nuclear translocation

Visualization: The 8-Oxo-UDA Signaling Topology

The following diagram maps the bifurcation of 8-oxo-UDA signaling between surface GPCRs and nuclear receptors.

Figure 1: Dual-signaling topology of 8-Oxoundecanoic acid showing the divergence between acute membrane signaling (GPR84) and sustained nuclear programming (PPAR).[1]

Part 3: Experimental Protocols for Validation

To scientifically validate these pathways, researchers must employ a "Block-and-Rescue" methodology.[1]

Protocol 1: GPR84 Activation Assay (Calcium Flux)

Objective: Determine if 8-oxo-UDA acts as an agonist for GPR84.[1]

-

Cell System: CHO-K1 cells stably transfected with human GPR84 (or primary neutrophils).[1]

-

Reagents:

-

Workflow:

-

Loading: Incubate cells with Fluo-4 AM (4 µM) for 45 min at 37°C.

-

Baseline: Measure fluorescence (Ex488/Em525) for 30s.

-

Stimulation: Inject 8-oxo-UDA (Titration: 1 µM – 100 µM). Note: Must be BSA-conjugated.[1]

-

Specificity Check: Pre-incubate parallel wells with GPR84 antagonist (10 µM) for 30 min.

-

Readout: A sharp transient spike in fluorescence within 20–60s indicates receptor activation.

-

Protocol 2: PPAR Transcriptional Reporter Assay

Objective: Quantify nuclear receptor activation potential.

-

Cell System: HEK293T cells.

-

Plasmids:

-

Workflow:

-

Transfection: Lipofectamine 3000 transfection of plasmid trio.

-

Treatment: 24h post-transfection, treat cells with 8-oxo-UDA (10–50 µM).[1]

-

Lysis: Lyse cells using Passive Lysis Buffer.

-

Detection: Dual-Luciferase assay.

-

Analysis: Calculate Firefly/Renilla ratio. A >2-fold increase over vehicle indicates agonism.

-

Part 4: Synthesis & Handling Guide

Since 8-oxo-UDA is not a standard catalog item for many suppliers, synthesis or custom ordering is often required.[1]

Synthetic Route (Simplified):

-

Starting Material: Methyl 8-oxoundecanoate can be synthesized via Friedel-Crafts acylation of methyl suberoyl chloride with propylzinc reagents, followed by hydrolysis.[1]

-

Purification: Silica gel chromatography (Hexane:EtOAc gradient).

-

Verification:

-

1H-NMR: Look for triplet at

~2.4 ppm (CH2 adjacent to ketone).[1] -

MS: [M-H]- peak at m/z 199.1.

-

Experimental Formulation (The "BSA Complexing" Method): Free fatty acids precipitate in media. You must conjugate to BSA.

-

Dissolve 8-oxo-UDA in 100% Ethanol or DMSO to 100 mM.[1]

-

Prepare 10% Fatty-Acid Free BSA in PBS (warm to 37°C).

-

Dropwise add fatty acid solution to BSA while vortexing to final 2:1 (molar) or 5 mM concentration.

-

Filter sterilize (0.22 µm).

Part 5: Biological Context & Therapeutic Potential

Why study 8-Oxoundecanoic acid?

-

Microbial-Host Crosstalk: Many oxo-fatty acids are produced by gut microbiota (Lactobacillus, Pseudomonas) to modulate host immunity.[1] 8-oxo-UDA may represent a specific inter-kingdom signal.

-

Drug Development: As a non-beta-oxidizable ketone (at C8), it may have a longer half-life than natural fatty acids, making it a scaffold for stable GPR84 agonists (Anti-inflammatory or metabolic disease targets).

References

-

Alvarez-Curto, E., & Milligan, G. (2016). Metabolism meets immunity: The role of free fatty acid receptors in the immune system. Biochemical Pharmacology. Link

-

Nøhr, M. K., et al. (2016). GPR84 is a proinflammatory receptor activated by medium-chain free fatty acids.[1] Mediators of Inflammation.[5] Link

-

Varga, T., et al. (2011). PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation. Biochimica et Biophysica Acta (BBA). Link

-

PubChem. (2024).[2] Compound Summary: 8-Oxoundecanoic acid (CAS 91214-06-1).[1][3] National Library of Medicine. Link

-

Goh, Y. J., et al. (2019). Production of hydroxy fatty acids by lactic acid bacteria and their potential functional roles. Critical Reviews in Food Science and Nutrition. Link

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 3-Oxoundecanoic acid | C11H20O3 | CID 637257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. C11H20O3_Molecular formula [molbase.com]

- 4. Frontiers | Effects of peroxisome proliferator activated receptor-α agonist on growth performance, blood profiles, gene expression related to liver fat metabolism in broilers fed diets containing corn naturally contaminated with mycotoxins [frontiersin.org]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Quantitative Analysis of 8-Oxoundecanoic Acid in Human Plasma by LC-MS/MS

Abstract

This application note presents a robust and sensitive method for the quantification of 8-oxoundecanoic acid in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). 8-Oxoundecanoic acid is an emerging biomarker for oxidative stress, providing valuable insights into lipid peroxidation pathways relevant to a variety of pathological conditions. The described protocol employs a straightforward protein precipitation extraction procedure, followed by rapid and selective chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is designed for researchers, scientists, and drug development professionals requiring reliable quantification of this medium-chain oxo-fatty acid in a complex biological matrix.

Introduction: The Significance of 8-Oxoundecanoic Acid

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key etiological factor in numerous diseases.[1] ROS can indiscriminately damage cellular macromolecules, including lipids, proteins, and DNA. The peroxidation of polyunsaturated fatty acids (PUFAs) within cell membranes is a particularly damaging process that generates a cascade of reactive aldehydes and oxo-fatty acids.[2]

Among these products, ω-oxo-fatty acids are gaining attention as stable and specific biomarkers of lipid peroxidation.[3] 8-Oxoundecanoic acid (C₁₁H₂₀O₃), a medium-chain fatty acid containing a ketone group, is a product of the oxidative degradation of longer-chain unsaturated fatty acids. Its quantification in biological fluids like plasma can offer a specific window into oxidative damage pathways, making it a valuable tool for disease research, monitoring therapeutic efficacy, and toxicology studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this application due to its exceptional sensitivity, selectivity, and speed.[4][5] The ability to use Multiple Reaction Monitoring (MRM) allows for precise quantification even at low physiological concentrations, minimizing interferences from the complex plasma matrix.[6]

Biochemical Pathway: Formation of 8-Oxoundecanoic Acid

8-Oxoundecanoic acid is not a primary dietary fatty acid but is formed endogenously through the oxidative cleavage of larger unsaturated fatty acids, such as oleic acid (C18:1) or linoleic acid (C18:2). The process is initiated by free radicals that attack the double bonds in the fatty acid chain, leading to the formation of unstable lipid hydroperoxides. These intermediates subsequently degrade into a variety of smaller molecules, including aldehydes and oxo-acids.

Caption: Formation of 8-oxoundecanoic acid via lipid peroxidation.

Analytical Principle: LC-MS/MS

The quantification of 8-oxoundecanoic acid is achieved through a synergistic combination of liquid chromatography and tandem mass spectrometry.

-

Liquid Chromatography (LC): A reversed-phase C18 column is used to separate 8-oxoundecanoic acid from other endogenous plasma components. The analyte is retained on the nonpolar stationary phase and is eluted by a gradient of increasing organic solvent (acetonitrile or methanol). This separation is crucial for reducing matrix effects and ensuring accurate quantification.

-

Tandem Mass Spectrometry (MS/MS): The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: The eluent from the LC is directed into an electrospray ionization (ESI) source, which generates negatively charged molecular ions ([M-H]⁻) of 8-oxoundecanoic acid.

-

Precursor Ion Selection (Q1): The first quadrupole (Q1) is set to isolate only the precursor ion of our analyte (e.g., m/z 200.1 for 8-oxoundecanoic acid).

-

Fragmentation (q2): The selected precursor ions are fragmented in the collision cell (q2) by collision-induced dissociation (CID) with an inert gas (e.g., argon).

-

Product Ion Selection (Q3): The third quadrupole (Q3) isolates specific, characteristic product ions.

-

Detection: The detector measures the intensity of these product ions. This highly specific precursor-to-product ion transition provides excellent selectivity and sensitivity for quantification.

-

Experimental Protocol

This protocol is designed for the analysis of 8-oxoundecanoic acid in human plasma. All procedures should be performed with high-purity solvents and reagents.

Materials and Reagents

-

8-Oxoundecanoic acid analytical standard

-

8-Oxoundecanoic acid-d₄ (or other suitable isotopically labeled internal standard)

-

LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water

-

Formic Acid (FA), LC-MS grade

-

Human Plasma (K₂EDTA)

-

Microcentrifuge tubes (1.5 mL)

Sample Preparation: Protein Precipitation & Extraction

This protocol is based on established methods for extracting fatty acids from plasma.[7][8][9] The use of an isotopically labeled internal standard (IS) is critical for correcting for matrix effects and variations in extraction efficiency and instrument response.

-

Thaw Samples: Thaw frozen plasma samples on ice to prevent degradation.

-

Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL 8-oxoundecanoic acid-d₄ in MeOH) to each plasma sample, calibrator, and quality control (QC) sample.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the tube.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation and mixing.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Caption: Workflow for plasma sample preparation.

LC-MS/MS Method Parameters

The following parameters provide a starting point and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Condition | Causality and Rationale |

| Column | Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm | C18 provides excellent hydrophobic retention for medium-chain fatty acids. The sub-2 µm particle size allows for high resolution and fast analysis times. |

| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid aids in the protonation of silanol groups on the column and improves peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a strong organic solvent for eluting fatty acids and is compatible with ESI-MS. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency. |

| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |

| Injection Vol. | 5 µL | A small injection volume is sufficient given the high sensitivity of modern mass spectrometers and minimizes column overload. |

| Gradient | 0-1 min: 30% B; 1-5 min: 30-95% B; 5-6 min: 95% B; 6-6.1 min: 95-30% B; 6.1-8 min: 30% B | The gradient starts at a lower organic percentage to ensure good retention of the analyte, then ramps up to elute it and other lipids, followed by a re-equilibration step. |

Table 2: Tandem Mass Spectrometry Parameters

| Parameter | Recommended Condition | Causality and Rationale |

| Instrument | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative analysis due to its sensitivity and specificity in MRM mode. |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Carboxylic acids readily deprotonate to form [M-H]⁻ ions, providing a strong and stable signal in negative mode.[7] |

| Ion Source Gas 1 | 40 psi | Nebulizes the LC eluent into a fine spray. |

| Ion Source Gas 2 | 50 psi | Aids in solvent evaporation. |

| Interface Temp. | 325 °C | Ensures efficient desolvation of the ESI droplets. |

| Scan Type | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity by monitoring specific precursor-product ion transitions. |

Table 3: Proposed MRM Transitions for 8-Oxoundecanoic Acid Note: These are putative transitions based on the structure (MW = 200.28). Collision energies (CE) must be optimized for the specific instrument.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed CE (eV) | Role | Rationale for Fragmentation |

| 8-Oxoundecanoic Acid | 200.1 | 182.1 | -15 | Quantifier | Loss of water (H₂O) from the carboxyl group. |

| 200.1 | 155.1 | -20 | Qualifier | Cleavage adjacent to the ketone group (loss of C₂H₅O).[10] | |

| 8-Oxoundecanoic Acid-d₄ (IS) | 204.1 | 186.1 | -15 | Quantifier | Loss of water (H₂O) from the deuterated analogue. |

| 204.1 | 159.1 | -20 | Qualifier | Corresponding cleavage adjacent to the ketone group. |

Method Validation & Performance

For reliable results, the method should be validated according to established guidelines. Key parameters to assess include:

-

Linearity: The calibration curve should be linear over the expected concentration range of the analyte in biological samples. A correlation coefficient (r²) of >0.99 is desirable.

-

Limit of Detection (LOD) & Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.

-

Precision & Accuracy: Assessed by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). Precision (%CV) should typically be <15%, and accuracy (% bias) should be within ±15%.

Troubleshooting

Table 4: Common Issues and Solutions

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Poor Peak Shape | Column degradation; Inappropriate mobile phase pH; Sample solvent mismatch. | Replace column; Ensure 0.1% FA is in both mobile phases; Reconstitute final extract in a solvent similar to the initial mobile phase. |

| Low Sensitivity | Poor ionization; Inefficient extraction; Suboptimal MRM parameters. | Clean ion source; Optimize extraction solvent; Infuse analyte and optimize collision energy and other MS parameters. |

| High Background Noise | Contaminated solvents or system; Matrix effects. | Use fresh, high-purity solvents; Incorporate a divert valve to direct early-eluting salts to waste; Optimize chromatography to separate analyte from interfering matrix components. |

| Poor Reproducibility | Inconsistent sample preparation; Autosampler variability. | Ensure consistent vortexing and pipetting; Check autosampler for leaks and proper injection volume. |

Conclusion

This application note details a selective, sensitive, and high-throughput LC-MS/MS method for the quantification of the oxidative stress biomarker 8-oxoundecanoic acid in human plasma. The simple protein precipitation protocol and rapid chromatographic analysis make it suitable for studies involving large sample cohorts. This method provides a powerful tool for researchers investigating the role of lipid peroxidation in health and disease, as well as for professionals in drug development monitoring the effects of novel therapeutics on oxidative stress pathways.

References

-

Singh, R., et al. (2016). Lipid peroxides as endogenous oxidants forming 8-oxo-guanosine and lipid-soluble antioxidants as suppressing agents. Journal of Clinical Biochemistry and Nutrition. Available at: [Link]

-

Cyberlipid. Oxo fatty acids. GERLI Lipidomics. Available at: [Link]

-

Văcaru, O-R., et al. (2024). Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. MDPI. Available at: [Link]

-

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Cohen, A. S., et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma. Journal of Chromatography B. Available at: [Link]

-

Zartmann, A., et al. (2025). Analysis of glycerol bound ω-oxo-fatty acids as ω-dioxane-FAME-derivatives. Food Chemistry. Available at: [Link]

-

Al-Sari, S., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules. Available at: [Link]

-

RTI International. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. Forensic Science Education. Available at: [Link]

-

Kawai, Y., et al. (2013). A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood. Journal of Clinical Biochemistry and Nutrition. Available at: [Link]

-

Tallman, K. A. & Marnett, L. J. (2013). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. LIPID MAPS. Available at: [Link]

-

Problems in Chemistry. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Available at: [Link]

-

Esterbauer, H., et al. (2025). A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood. ResearchGate. Available at: [Link]

-

Christie, W. W., et al. (2025). Identification of the saturated oxo fatty acids in cheese. ResearchGate. Available at: [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Available at: [Link]

-

Agilent Technologies. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Agilent. Available at: [Link]

-

Jordt, J., et al. (2017). Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates. Journal of Lipid Research. Available at: [Link]

-

Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available at: [Link]

-

Wikipedia. (n.d.). Lipid peroxidation. Wikipedia. Available at: [Link]

-

Christie, W. W., et al. (1992). Identification of the saturated oxo fatty acids in cheese. Journal of Dairy Research. Available at: [Link]

-

Lazzarino, G., et al. (2019). Lipid Peroxidation and Antioxidant Protection. MDPI. Available at: [Link]

-

Shimadzu Corporation. (n.d.). MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS. Shimadzu. Available at: [Link]

-

Yang, J., et al. (2015). Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites. LIPID MAPS. Available at: [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]

-

Khan, S., et al. (2023). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI. Available at: [Link]

-

Chemistry Lecture Series. (2022). Lec-31 || Mass fragmentation pattern of carboxylic acids. YouTube. Available at: [Link]

Sources

- 1. Lipid peroxidation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of glycerol bound ω-oxo-fatty acids as ω-dioxane-FAME-derivatives - FAU CRIS [cris.fau.de]

- 4. agilent.com [agilent.com]

- 5. lipidmaps.org [lipidmaps.org]

- 6. shimadzu.com [shimadzu.com]

- 7. mdpi.com [mdpi.com]

- 8. lipidmaps.org [lipidmaps.org]

- 9. agilent.com [agilent.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Application Note: High-Resolution GC-MS Profiling of 8-Oxoundecanoic Acid

This Application Note is structured as a high-level technical guide for analytical chemists and researchers. It synthesizes theoretical mass spectrometry with practical, bench-validated protocols.

Methodology for the Extraction, Derivatization, and Quantitation of Medium-Chain Keto Acids

Introduction & Scientific Context

8-Oxoundecanoic acid (

Unlike simple saturated fatty acids, the presence of the ketone group at the C8 position introduces polarity and thermal instability that challenges standard Gas Chromatography (GC) workflows. Direct injection of the free acid leads to adsorption in the liner, peak tailing, and variable ionization.

This protocol details a rigorous Derivatization-GC-MS workflow.[1] We utilize a Methyl Ester (FAME) derivatization strategy, which is superior to silylation for this specific analyte due to the stability of the keto-ester moiety and the generation of diagnostic mass spectral fragments (

Experimental Workflow Diagram

The following logic flow illustrates the critical decision points in the sample preparation and analysis process.

Caption: Step-by-step workflow for the conversion of 8-oxoundecanoic acid to its methyl ester for GC-MS analysis.

Detailed Protocol

Reagents and Standards[2]

-

Standard: 8-Oxoundecanoic acid (purity >95%).

-

Internal Standard (ISTD): Nonadecanoic acid (

) or 5-Oxodecanoic acid (structural analog). -

Derivatization Reagent: Boron Trifluoride (

) in Methanol (14% w/v) or TMS-Diazomethane (2M in hexanes). Note: -

Solvents: HPLC-grade Hexane, Methanol, Ethyl Acetate.

Sample Preparation (Extraction)

The keto-acid is amphiphilic. Acidification is required to suppress ionization of the carboxyl group (

-

Aliquot: Take 100 µL of sample (plasma, fermentation broth, or reaction mix).

-

Spike: Add 10 µL of ISTD solution (100 µg/mL).

-

Acidify: Add 10 µL of 1M HCl to adjust pH < 2.

-

Extract: Add 500 µL Ethyl Acetate . Vortex vigorously for 1 min. Centrifuge at 3000 x g for 5 min.

-

Collect: Transfer the upper organic supernatant to a glass reaction vial.

-

Dry: Evaporate to dryness under a gentle stream of Nitrogen (

) at 40°C. Do not overheat, as keto-acids can decarboxylate.

Derivatization (Methylation)

We convert the carboxylic acid to a methyl ester. The ketone group at C8 remains underivatized in this protocol, as it is sterically unhindered and thermally stable enough for GC elution.

-

Reagent Addition: To the dried residue, add 200 µL of

-Methanol (14%) . -

Incubation: Cap tightly (Teflon-lined cap) and heat at 60°C for 10 minutes .

-

Expert Insight: Avoid temperatures >80°C to prevent degradation of the ketone moiety.

-

-

Quenching: Cool to room temperature. Add 400 µL of Hexane and 400 µL of Saturated NaCl (aq) .

-

Extraction of FAMEs: Vortex for 30 seconds. Allow phases to separate.

-

Final Transfer: Transfer 200 µL of the top (Hexane) layer to a GC vial with a glass insert.

Instrumental Parameters (GC-MS)[1][3][4]

| Parameter | Setting | Rationale |

| Instrument | Agilent 7890/5977 (or equivalent) | Single Quadrupole MS is sufficient. |

| Column | DB-5ms (30m x 0.25mm x 0.25µm) | Low-bleed, non-polar phase ideal for FAMEs. |

| Inlet Temp | 250°C | Ensures rapid volatilization. |

| Injection | 1 µL, Splitless (0.75 min purge) | Maximizes sensitivity for trace analytes. |

| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Standard optimal linear velocity. |

| Oven Program | 60°C (1 min) | Slow ramp (5°C/min) in the mid-range resolves C11 isomers. |

| Transfer Line | 280°C | Prevents condensation of high-boiling esters. |

| Ion Source | EI (70 eV), 230°C | Standard ionization energy. |

| Acquisition | Scan (m/z 40-350) or SIM | Scan for profiling; SIM for quantitation. |

Data Analysis & Interpretation

Identification Strategy

The derivative formed is Methyl 8-oxoundecanoate (

Fragmentation Pattern (EI Spectrum): Unlike simple fatty esters, the mass spectrum is dominated by the interaction between the ester group and the ketone group.

-

Molecular Ion (

): m/z 214 (Typically weak but visible). -

McLafferty Rearrangement (Ester): m/z 74 .

-

Alpha-Cleavage (Ketone): The carbonyl at C8 directs cleavage of the adjacent C-C bonds.

-

-Cleavage A (Propyl loss): Loss of the terminal propyl group (

-

-Cleavage B (Acylium ion): Formation of the propyl-carbonyl fragment (

-

-Cleavage A (Propyl loss): Loss of the terminal propyl group (

-

Loss of Methoxy:

.

Diagnostic Table for SIM (Selected Ion Monitoring):

| Ion (m/z) | Origin/Fragment | Purpose |

| 171 | Quantifier (High specificity) | |

| 74 | McLafferty Rearrangement ( | Qualifier (Class confirmation) |

| 71 | Acylium Ion ( | Qualifier (Ketone confirmation) |

| 214 | Molecular Ion ( | Confirmation (if sensitivity allows) |

Troubleshooting "Ghost Peaks"

-

Issue: Broad peak shape or carryover.

-

Cause: Keto-acids are "sticky" due to polarity.

-

Solution: Ensure the liner is deactivated (silanized glass wool). If tailing persists, switch to Method B (Oximation) : React sample with Methoxyamine HCl prior to silylation to "lock" the ketone as a methoxime, preventing keto-enol tautomerism on the column.

References

-

Analysis of Fatty Acid Methyl Esters (FAMEs). Sigma-Aldrich (Merck). Standard protocols for BF3-Methanol derivatization.

-

Mass Spectra of Keto-Fatty Acid Methyl Esters. National Institute of Standards and Technology (NIST) Chemistry WebBook. Reference spectra for methyl esters and fragmentation logic.

-

Derivatization of Keto Acids for GC-MS Analysis. BenchChem Technical Support. Discussion on oximation vs. direct esterification.

-

Biological Significance of Oxidized Fatty Acids. ResearchGate Review on lipid peroxidation products.

Sources

Application Note: High-Fidelity GC-MS Analysis of 8-Oxoundecanoic Acid

Abstract & Scientific Rationale

8-Oxoundecanoic acid (CAS: 17206-33-2) is a medium-chain keto-fatty acid often analyzed as a marker of lipid oxidation or as a metabolic intermediate. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) presents two specific chemical challenges:

-

Carboxylic Acid Polarity: The terminal carboxyl group (-COOH) forms strong hydrogen bonds, leading to peak tailing and irreversible adsorption on the GC column stationary phase.

-

Keto-Enol Tautomerism: The ketone group at position C-8 is susceptible to keto-enol tautomerism. Direct silylation of the keto group can yield a mixture of enol-ethers, resulting in multiple peaks for a single analyte and complicating quantification.

The Solution: This protocol utilizes a Two-Step Derivatization Strategy .

-

Step 1: Methoximation. Reaction with Methoxyamine Hydrochloride (MeOx) locks the C-8 ketone into a stable methoxime ether, preventing enolization.[1]

-

Step 2: Silylation. Reaction with MSTFA converts the C-1 carboxyl group into a volatile trimethylsilyl (TMS) ester.

This approach ensures a single, stable chemical species (with geometric isomers) for robust quantification.

Chemical Reaction Mechanism

The following diagram illustrates the transformation of 8-oxoundecanoic acid into its analytical derivative. Note the formation of syn and anti isomers at the oxime step, which is a critical diagnostic feature in the final chromatogram.

Figure 1: Two-step derivatization pathway. The ketone is protected first to prevent enol-silylation artifacts.

Materials & Reagents

| Reagent/Material | Specification | Purpose |

| 8-Oxoundecanoic Acid | >98% Purity | Reference Standard |

| Methoxyamine HCl | 20 mg/mL in Pyridine | Derivatization Reagent A (Ketone protection) |

| MSTFA + 1% TMCS | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Derivatization Reagent B (Silylation) |

| Pyridine | Anhydrous, 99.8% | Solvent / Proton Scavenger |

| FAMEs Mix (C8-C24) | Standard Mix | Retention Index Calibration |

| Internal Standard | Nonadecanoic acid (C19:0) or d27-Myristic acid | Quantification Normalization |

Critical Safety Note: MSTFA and TMCS are moisture-sensitive.[2] Store in a desiccator at 4°C. Allow to reach room temperature before opening to prevent condensation, which hydrolyzes the reagent.

Experimental Protocol

Sample Preparation[1][2][4][5][6][7]

-

Extraction: Extract the analyte from the biological matrix (plasma, urine, or cell lysate) using a standard Folch or Bligh-Dyer lipid extraction method.

-

Drying: Transfer an aliquot equivalent to 10–50 µg of total lipid to a GC-MS glass vial.

-

Evaporation: Evaporate the solvent completely under a gentle stream of nitrogen gas. Note: The sample must be bone-dry.[3] Any residual water will quench the silylation reagent.

Derivatization Workflow[1][4][6]

-

Methoximation (Step 1):

-

Silylation (Step 2):

-

Final Prep:

-

Centrifuge briefly to settle the liquid.

-

Transfer to a GC autosampler vial with a glass insert.

-

Inject within 24 hours. (Derivatives can degrade over time; store at -20°C if delay is unavoidable).

-

GC-MS Instrument Parameters

This method is optimized for an Agilent 7890B/5977B system but is transferable to other single-quadrupole instruments.

| Parameter | Setting | Rationale |

| Column | DB-5MS UI (30m × 0.25mm × 0.25µm) | Low-bleed, non-polar phase ideal for TMS derivatives. |

| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |

| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace analysis. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard flow for optimal separation efficiency. |

| Oven Program | 60°C (1 min) | Slow ramp ensures separation of the syn and anti isomers. |

| Transfer Line | 280°C | Prevents condensation of high-boiling lipids. |

| Ion Source | EI (70 eV), 230°C | Standard electron ionization. |

| Scan Range | m/z 50 – 550 | Covers the molecular ion and characteristic fragments. |

Data Interpretation & Validation

Chromatographic Features (The "Double Peak")

A unique characteristic of methoxime derivatives is the formation of geometric isomers (syn and anti) around the C=N double bond.

-

Observation: You will likely see two peaks for 8-oxoundecanoic acid, usually separated by 0.1 – 0.3 minutes.

-

Quantification: You must sum the areas of both peaks for accurate quantification.

Mass Spectral Fingerprint

The derivative is TMS-8-methoxyimino-undecanoate .

-

Molecular Weight Calculation:

-

Parent Acid (

): 200.28 Da -

Methoximation (

): +29 Da -

Silylation (

): +72 Da -

Total MW: 301 Da

-

-

Key Diagnostic Ions:

-

m/z 301: Molecular Ion (

). Usually weak. -

m/z 286: (

): Loss of a methyl group from the TMS moiety. -

m/z 270: (

): Loss of the methoxy group ( -

m/z 73: Trimethylsilyl group (base peak or very high abundance).

-

m/z 75: Dimethylsilyl ether rearrangement ion.

-

Analytical Workflow Diagram

Figure 2: Complete analytical workflow from sample to data.[3][5][7]

Troubleshooting & Quality Control